REACTION_CXSMILES
|
[S:1]1[CH2:5][CH2:4][N:3]=[C:2]1[C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([CH:12]2[O:16][CH2:15][CH2:14][O:13]2)[N:7]=1.O>C1C=CC=CC=1.O.OO.[Ni]>[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([CH:12]2[O:16][CH2:15][CH2:14][O:13]2)[N:7]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.33 g
|
Type
|
reactant
|
Smiles
|
S1C(=NCC1)C1=NC(=CC=C1)C1OCCO1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
nickel peroxide hydrate
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
O.OO.[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained
|
Type
|
CUSTOM
|
Details
|
formed continuously
|
Type
|
CUSTOM
|
Details
|
The insoluble matter is removed by filtration on celite
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated off
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=NC=C1)C1=NC(=CC=C1)C1OCCO1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 31.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |